2-Amino-1-(furan-2-YL)ethanone hydrochloride
Overview
Description
2-Amino-1-(furan-2-yl)ethanone hydrochloride is a chemical compound with the molecular formula C6H8ClNO2. It is a hydrochloride salt of 2-amino-1-(furan-2-yl)ethanone, which is characterized by the presence of an amino group and a furan ring. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2-Amino-1-(furan-2-yl)ethanone hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
Mode of Action
It’s known that many furan derivatives interact with biological systems through various mechanisms, often involving interactions with proteins or enzymes that lead to changes in cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-1-(furan-2-YL)ethanone hydrochloride are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
2-Amino-1-(furan-2-YL)ethanone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . The nature of these interactions often involves the formation of Schiff bases and Amadori products, which are intermediates in the Maillard reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and metabolic pathways . This modulation can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes involved in glycolysis, thereby affecting cellular energy production . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and heat . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate metabolic pathways beneficially . At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and the Maillard reaction . These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and energy production. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(furan-2-yl)ethanone hydrochloride typically involves the reaction of 2-furyl methyl ketone with ammonia or an amine under acidic conditions to form the corresponding amino ketone. The hydrochloride salt is then formed by treating the amino ketone with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control.
Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt.
Quality control: Ensuring the product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(furan-2-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or oxime derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation products: Nitro or oxime derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Alkylated or acylated amino ketones.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(thiophen-2-yl)ethanone hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.
2-Amino-1-(pyridin-2-yl)ethanone hydrochloride: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-Amino-1-(furan-2-yl)ethanone hydrochloride is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical reactions and biological studies where the furan ring’s properties are advantageous.
Properties
IUPAC Name |
2-amino-1-(furan-2-yl)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3H,4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEARERKYHKVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530040 | |
Record name | 2-Amino-1-(furan-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10530040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88352-86-7 | |
Record name | 2-Amino-1-(furan-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10530040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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